4'-Hydroxy Diclofenac-13C6

Description

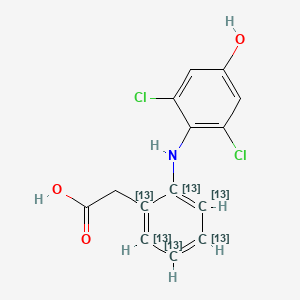

metabolite of diclofenac; structure in first source

Properties

IUPAC Name |

2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-OLWCKNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675924 | |

| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189656-64-1 | |

| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxy Diclofenac-13C6 chemical properties

An In-depth Technical Guide to 4'-Hydroxy Diclofenac-13C6

Introduction

4'-Hydroxy Diclofenac is the principal active metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The metabolism from the parent drug is primarily mediated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][3] Like its parent compound, 4'-Hydroxy Diclofenac exhibits anti-inflammatory and analgesic properties.[3][4]

The isotopically labeled version, this compound, incorporates six Carbon-13 atoms into its structure.[3][5] This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, for quantitative bioanalytical studies using mass spectrometry.[6] Its use allows for precise and accurate measurement of the unlabeled metabolite in complex biological matrices during drug development and pharmacokinetic research.[6] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, experimental protocols, and applications of this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of the six 13C isotopes in one of the phenyl rings. This mass shift is fundamental to its application as an internal standard. Key chemical and physical properties are summarized below.

| Property | 4'-Hydroxy Diclofenac | This compound |

| CAS Number | 64118-84-9[1][7] | 1189656-64-1[3][5] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃[1][4] | C₈¹³C₆H₁₁Cl₂NO₃[6] |

| Molecular Weight | 312.15 g/mol [2][4] | 318.10 g/mol [5][6] |

| IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid[7] | 2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetic acid[5] |

| Appearance | White to off-white solid[4] | Crystalline Solid[8] |

| Purity | - | ≥99% by HPLC |

| Isotopic Enrichment | - | Minimum 99% ¹³C |

Table 1: General Chemical Properties

Solubility

The solubility of 4'-Hydroxy Diclofenac has been determined in various organic solvents and aqueous buffers. This information is critical for the preparation of stock solutions for in vitro and in vivo experiments.

| Solvent | Concentration / Solubility |

| DMSO | 30 mg/mL[1] |

| Ethanol | 30 mg/mL[1] |

| Dimethyl Formamide (DMF) | 30 mg/mL[1] |

| PBS (pH 7.2) | Approximately 5 mg/mL[1][8] |

Table 2: Solubility Data for 4'-Hydroxy Diclofenac

Metabolic Pathway and Pharmacological Activity

Diclofenac is metabolized in the liver primarily through hydroxylation by CYP2C9 to form 4'-Hydroxy Diclofenac.[1][3] This metabolite retains pharmacological activity, notably the inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory effects.[1][2]

Pharmacological Data

4'-Hydroxy Diclofenac is an active metabolite that effectively inhibits COX activity and the subsequent production of prostaglandins like PGE2.[1]

| Target | IC₅₀ Value | Assay Condition |

| COX Activity | 32 nM | Isolated human rheumatoid synovial cells[1] |

| PGE2 Production | 17 nM | Isolated human rheumatoid synovial cells[1] |

Table 3: Pharmacological Activity of 4'-Hydroxy Diclofenac

Experimental Protocols

Detailed methodologies are essential for the synthesis and quantification of 4'-Hydroxy Diclofenac in a research setting.

Protocol 1: Biocatalytic Production of 4'-Hydroxydiclofenac

A microbial-based synthesis offers a regioselective method for producing the 4'-hydroxylated metabolite of diclofenac.[9]

1. Microorganism Screening:

-

Screen a panel of microorganisms to identify a strain capable of regioselective conversion of diclofenac. The fungus Epicoccum nigrum IMI354292 has been identified as a suitable candidate.[9]

2. Fermentation:

-

Culture the selected microorganism (E. nigrum) in a suitable growth medium.

-

For large-scale production, use a 30-liter fermenter.[9]

-

Once sufficient biomass is achieved, add diclofenac (e.g., 2 g) to the culture.[9]

3. Biotransformation:

-

Incubate the culture with diclofenac for a set period (e.g., 48 hours), during which the microbial enzymes will convert the substrate.[9] Monitor the conversion progress using HPLC.

4. Extraction and Purification:

-

After the desired conversion is reached (e.g., 50%), extract the entire broth with an organic solvent like ethyl acetate.[9]

-

Concentrate the organic extract.

-

Purify the crude product using column chromatography followed by crystallization to yield pure 4'-Hydroxydiclofenac.[9]

5. Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.[9]

Protocol 2: Quantification by HPLC-UV

A validated HPLC-UV method allows for the accurate determination of 4'-Hydroxydiclofenac in biological matrices like rat liver microsomes or serum.[10][11]

Method Parameters:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.[11]

-

Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered via an isocratic or gradient program.[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.[11]

-

Detection Wavelength: 280-282 nm, where both diclofenac and its metabolite show strong absorbance.[10][11]

-

Internal Standard: For standard HPLC-UV, a structurally similar compound like N-phenylanthranilic acid can be used.[10] For LC-MS/MS, this compound is the ideal internal standard.

-

Validation: The method should be validated for linearity, accuracy, precision, and stability according to ICH guidelines.[11]

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of 4'-Hydroxy Diclofenac in biological samples by LC-MS/MS. Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variability.[6] This makes it indispensable for:

-

Pharmacokinetic (PK) studies: Accurately determining the concentration-time profile of the metabolite.

-

Drug-Drug Interaction (DDI) studies: Investigating the inhibitory or inductive effects of other drugs on CYP2C9 activity by measuring the formation of 4'-Hydroxy Diclofenac.[11]

-

Metabolic Phenotyping: Assessing the activity of the CYP2C9 enzyme in different populations or experimental systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C14H11Cl2NO3 | CID 46781729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy Diclofenac-13C6: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Hydroxy Diclofenac-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the major metabolite of Diclofenac. This document details a proposed synthetic pathway, thorough characterization methodologies, and its application in metabolic studies.

Introduction

Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its primary metabolite, 4'-hydroxydiclofenac, is formed in the liver mainly by the cytochrome P450 enzyme CYP2C9.[1][2] The accurate quantification of this metabolite is essential for pharmacokinetic and drug metabolism studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering the same physicochemical properties as the analyte but with a distinct mass, enabling precise and accurate measurement.[3]

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed here, based on established organic chemistry principles, including the Ullmann condensation and isotopic labeling techniques. The synthesis originates from commercially available 13C6-labeled aniline.

Proposed Synthetic Pathway:

Figure 1: Proposed high-level synthetic approach to this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of [1-(2,6-dichloro-4-hydroxyphenyl)]-1,3-dihydro-2H-indol-2-one-13C6

-

Starting Materials: Aniline-13C6, 2-bromophenylacetic acid, and 2,6-dichloro-4-aminophenol.

-

Reaction: A modified Ullmann condensation reaction is proposed. Aniline-13C6 is reacted with 2-bromophenylacetic acid in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent like DMF.[4][5]

-

The resulting intermediate, 2-(phenylamino-13C6)phenylacetic acid, is then coupled with 2,6-dichloro-4-aminophenol.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Hydroxylation and Ring Opening to form this compound

-

Reaction: The indol-2-one intermediate from Step 1 undergoes hydroxylation at the 4'-position of the dichlorophenyl ring. This can be achieved using a suitable oxidizing agent.

-

Subsequently, alkaline hydrolysis of the lactam ring using a base like sodium hydroxide in an aqueous alcohol mixture will yield the sodium salt of this compound.

-

Acidification and Extraction: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the free acid form of the product. The product is then extracted with an organic solvent like ethyl acetate.

-

Final Purification: The final product is purified by recrystallization or preparative HPLC to achieve high purity.

Characterization

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃ (with 6 ¹³C atoms) | [6] |

| Molecular Weight | Approx. 318.10 g/mol | [7] |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | ≥98% | |

| Isotopic Enrichment | ≥99% ¹³C | [7] |

Spectroscopic and Chromatographic Data

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used to assess the purity of this compound.

| Parameter | Typical Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV at ~280 nm |

| Expected Retention Time | Slightly earlier than Diclofenac |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the presence of the 13C6 label.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Expected [M+H]⁺ | ~318.0 |

| Expected [M-H]⁻ | ~316.0 |

| Key Fragment Ions (Positive Mode) | m/z ~272, ~236 |

Note: The exact m/z values will be higher than the unlabeled compound due to the six 13C atoms. A representative fragmentation pattern for unlabeled 4'-hydroxydiclofenac shows characteristic losses.[8]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. The ¹³C NMR spectrum will show signals corresponding to the carbon skeleton, with the six labeled carbons exhibiting characteristic shifts. Due to the lack of published spectra for the labeled compound, predicted chemical shifts for unlabeled diclofenac are provided for reference.[9]

Predicted ¹³C NMR Chemical Shifts (for unlabeled Diclofenac):

| Carbon Atom | Chemical Shift (ppm) |

| C=O (acid) | ~175 |

| Aromatic C-N | ~142 |

| Aromatic C-Cl | ~129 |

| Other Aromatic C | 115-135 |

| CH₂ | ~38 |

Application in Bioanalysis and Metabolic Studies

This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Workflow:

Figure 2: Typical workflow for the use of this compound as an internal standard.

UPLC-MS/MS Method Parameters:

A sensitive and specific UPLC-MS/MS method is required for the simultaneous determination of 4'-hydroxy diclofenac and its 13C6-labeled internal standard.

| Parameter | Typical Value | Reference |

| UPLC System | ||

| Column | C18 or similar reversed-phase | [10] |

| Mobile Phase | Gradient of acetonitrile and water with formic acid | [10] |

| Flow Rate | 0.3 - 0.6 mL/min | [10] |

| MS/MS System | ||

| Ionization | ESI Positive or Negative | [11] |

| MRM Transition (Analyte) | e.g., m/z 312 -> 231 (for unlabeled) | [12] |

| MRM Transition (IS) | e.g., m/z 318 -> 237 |

Metabolic Pathway of Diclofenac:

The primary metabolic pathway of diclofenac involves hydroxylation by CYP2C9 to form 4'-hydroxydiclofenac.[1]

Figure 3: The role of CYP2C9 in the metabolism of Diclofenac to 4'-Hydroxy Diclofenac.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. This guide provides a comprehensive, albeit partially hypothetical, overview of its synthesis and detailed characterization. The presented experimental protocols and analytical methods can serve as a valuable resource for its preparation and application in quantitative bioanalysis, ultimately contributing to a better understanding of the clinical pharmacology of diclofenac.

References

- 1. ClinPGx [clinpgx.org]

- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: 4'-Hydroxy Diclofenac-¹³C₆ Certificate of Analysis

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certified reference material, 4'-Hydroxy Diclofenac-¹³C₆. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for 4'-Hydroxy Diclofenac-¹³C₆. Data has been compiled from various suppliers for a comprehensive overview.[1][2]

Table 1: General Information and Physical Properties

| Parameter | Value | Source |

| Catalog Number | 451006 | |

| Lot Number | 2406250 | |

| Molecular Formula | ¹³C₆¹²C₈H₁₁Cl₂NO₃ | |

| Formula Weight | 318.15 g/mol | |

| CAS Number (Unlabeled) | 64118-84-9 | |

| CAS Number (Labeled) | 1189656-64-1 | [1][3] |

| Storage Conditions | -20°C | |

| Expiration Date | June 2026 | |

| Amount | 1 mg |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Method | Source |

| Purity | ≥99% | HPLC with absorbance detection | |

| Purity | >98% | Not specified | [2] |

| Purity | Min. 95.00% | Not specified | [1] |

| Isotopic Enrichment | Min. 99% ¹³C | Not specified | [1] |

Table 3: Identity Confirmation

| Test | Result |

| HPLC Chromatography | Conforms to standard |

| Absorbance Spectrum | Conforms to standard |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the analysis of 4'-Hydroxy Diclofenac-¹³C₆.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a standard approach for determining the purity of the reference material.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used. For example, a Luna Omega 1.6 µm Polar C18 column (50 x 2.1 mm).[4]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., 0.1% Formic Acid in Acetonitrile).[4]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[4]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[4]

-

Detection: UV absorbance is monitored at a wavelength appropriate for the analyte.

-

Procedure: A solution of the 4'-Hydroxy Diclofenac-¹³C₆ is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mM). A small volume (e.g., 1 µL) is injected into the HPLC system.[4] The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the substance.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific method used for confirming the identity of the labeled compound and for its quantification in complex matrices.

-

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 4500).[4]

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

Procedure: The sample is introduced into the mass spectrometer following separation by HPLC under the conditions described above. The precursor ion corresponding to the molecular weight of 4'-Hydroxy Diclofenac-¹³C₆ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) is used to dissolve the sample.

-

Procedure: The sample is dissolved in the appropriate deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected spectrum for the 4'-Hydroxy Diclofenac structure to confirm its identity.

Mandatory Visualizations

3.1. Metabolic Pathway of Diclofenac

The following diagram illustrates the metabolic conversion of Diclofenac to 4'-Hydroxy Diclofenac, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][5] The diagram also shows the relationship with the isotopically labeled standard.

Caption: Metabolic pathway of Diclofenac to 4'-Hydroxy Diclofenac.

3.2. Analytical Workflow for Certified Reference Material

This diagram outlines a typical workflow for the analysis and use of a certified reference material like 4'-Hydroxy Diclofenac-¹³C₆ in a research or clinical setting.

Caption: Analytical workflow for using 4'-Hydroxy Diclofenac-¹³C₆.

References

Unraveling the Journey of a Widely Used NSAID: A Technical Guide to the Discovery and Significance of Diclofenac Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, metabolism, and significance of diclofenac metabolites. Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive biotransformation, leading to the formation of various metabolites that possess distinct pharmacological and toxicological profiles. Understanding the metabolic fate of diclofenac is crucial for optimizing its therapeutic efficacy and mitigating potential adverse effects. This document delves into the core metabolic pathways, the enzymatic machinery responsible for these transformations, and the analytical methodologies employed for their characterization. Furthermore, it explores the clinical and toxicological implications of the generated metabolites, offering valuable insights for drug development and clinical research.

The Metabolic Fate of Diclofenac: An Overview

Diclofenac is primarily metabolized in the liver through two major pathways: hydroxylation and direct glucuronidation of the carboxylic acid group.[1][2] The oxidative metabolism is predominantly catalyzed by cytochrome P450 (CYP) enzymes, while the conjugation reaction is mediated by UDP-glucuronosyltransferases (UGTs).[1][2]

Hydroxylation: The Role of Cytochrome P450 Isozymes

The aromatic hydroxylation of diclofenac leads to the formation of several hydroxylated metabolites, with 4'-hydroxydiclofenac and 5-hydroxydiclofenac being the most prominent.[3]

-

4'-hydroxydiclofenac: This is the major oxidative metabolite of diclofenac in humans.[4] Its formation is primarily catalyzed by CYP2C9.[3]

-

5-hydroxydiclofenac: This metabolite is formed to a lesser extent and its production is mainly mediated by CYP3A4.[2][3] Other CYP isozymes, such as CYP2C8 and CYP2C19, can also contribute to the formation of both 4'- and 5-hydroxydiclofenac.[3]

Glucuronidation: A Key Conjugation Pathway

The carboxylic acid moiety of diclofenac can be directly conjugated with glucuronic acid to form diclofenac acyl glucuronide.[1][2] This reaction is primarily catalyzed by the UGT2B7 enzyme.[1][5] The hydroxylated metabolites can also undergo further glucuronidation.

Key Diclofenac Metabolites: Structure and Significance

The principal metabolites of diclofenac exhibit varying degrees of pharmacological activity and toxicological potential compared to the parent drug.

-

4'-hydroxydiclofenac: This metabolite possesses anti-inflammatory and analgesic properties, although its activity is significantly weaker than that of diclofenac.[6][7][8] It is considered an active metabolite.[9]

-

5-hydroxydiclofenac: This metabolite is generally considered to have weak pharmacological activity.[6] However, it has been implicated in the idiosyncratic hepatotoxicity associated with diclofenac, potentially through the formation of reactive benzoquinone imine intermediates.[10][11][12]

-

Diclofenac Acyl Glucuronide: This conjugate is a major metabolite found in bile.[13] It is chemically reactive and has been shown to be involved in the pathogenesis of small intestinal injury by undergoing enterohepatic recirculation.[13] This reactive metabolite can also covalently bind to proteins, potentially leading to immune-mediated adverse drug reactions.[2][14][15]

Quantitative Analysis of Diclofenac and its Metabolites

The following table summarizes key quantitative data for diclofenac and its major metabolites.

| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Analytical Method | Reference |

| Diclofenac | 75-4000 (linearity range) | 1.5-2 (enteric coated) | 1.2-2 | HPLC-UV | [16] |

| Diclofenac | 0.25-50 (linearity range) | 2.1 | - | GC-MS | [17][18] |

| 4'-hydroxydiclofenac | 10-5000 (LLOQ) | 0.25 | - | LC-MS/MS | [19] |

| 5-hydroxydiclofenac | 20-10000 (LLOQ) | - | - | LC-MS/MS | [19] |

| Diclofenac Acyl Glucuronide | 20-10000 (LLOQ) | - | - | LC-MS/MS | [19] |

LLOQ: Lower Limit of Quantification

Experimental Protocols for Metabolite Analysis

Sample Preparation: Extraction from Human Plasma

A common method for extracting diclofenac and its metabolites from plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[19]

Protocol:

-

To a 10 µL plasma sample, add an internal standard (e.g., D4-diclofenac).

-

Add acetic acid and ascorbic acid to stabilize the analytes.[19]

-

Precipitate proteins by adding acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant and dilute with an equal volume of water.

-

Inject the resulting solution into the LC-MS/MS system.[19]

Analytical Methodology: LC-MS/MS for Simultaneous Quantification

A validated LC-MS/MS method allows for the simultaneous determination of diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac-acyl-glucuronide in plasma.[19]

Instrumentation and Conditions:

-

Chromatography: Reversed-phase column with a polar embedded stationary phase.[19]

-

Mobile Phase: Gradient elution using a mixture of formic acid and ammonium acetate in water and methanol.[19]

-

Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[19]

-

Quantification: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizing Metabolic Pathways and Experimental Workflows

Diclofenac Metabolic Pathways

Caption: Metabolic pathways of diclofenac leading to the formation of hydroxylated and glucuronidated metabolites and their toxicological implications.

Experimental Workflow for Metabolite Quantification

Caption: A typical experimental workflow for the quantification of diclofenac and its metabolites in plasma using LC-MS/MS.

Toxicological Implications of Diclofenac Metabolites

The metabolic activation of diclofenac is a critical factor in its associated organ toxicities.

-

Hepatotoxicity: The formation of reactive quinone imine species from 5-hydroxydiclofenac is considered a key event in diclofenac-induced liver injury.[10][11] These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular stress, mitochondrial dysfunction, and cell death.[20]

-

Gastrointestinal Toxicity: The enterohepatic recirculation of diclofenac acyl glucuronide is directly implicated in the development of small intestinal ulceration.[13] This reactive metabolite can cause direct damage to the intestinal mucosa.

Conclusion

The biotransformation of diclofenac results in a diverse array of metabolites with significant pharmacological and toxicological properties. A thorough understanding of these metabolic pathways and the roles of the resulting metabolites is paramount for the safe and effective use of this widely prescribed NSAID. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of diclofenac and its metabolites, facilitating further research into their clinical significance. Future studies should continue to explore the intricate mechanisms of metabolite-mediated toxicity to develop strategies for minimizing the risks associated with diclofenac therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological properties of five diclofenac metabolites identified in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of diclofenac sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the chemical reactivity of diclofenac acyl glucuronide with glutathione: identification of diclofenac-S-acyl-glutathione in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. d-nb.info [d-nb.info]

- 18. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of CYP2C9 in 4'-Hydroxy Diclofenac formation

An In-Depth Technical Guide on the Core Role of CYP2C9 in 4'-Hydroxy Diclofenac Formation

Introduction

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism in humans. The primary route of its biotransformation is through hydroxylation, leading to the formation of several metabolites. Among these, 4'-hydroxy diclofenac is the principal metabolite.[1][2] The formation of this metabolite is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2] Understanding the kinetics, experimental determination, and genetic factors influencing this metabolic pathway is crucial for drug development professionals and researchers in predicting drug clearance, potential drug-drug interactions, and inter-individual variability in patient response. This guide provides a detailed technical overview of the pivotal role of CYP2C9 in the 4'-hydroxylation of diclofenac.

Diclofenac Metabolism: The Central Role of CYP2C9

The metabolism of diclofenac in humans is multifaceted, involving both oxidation and glucuronidation.[2] The oxidative metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2C9 being the major contributor.[2] CYP2C9 catalyzes the stereospecific hydroxylation of diclofenac at the 4'-position of the dichlorophenyl ring, forming 4'-hydroxy diclofenac.[3] This reaction is considered a hallmark for CYP2C9 activity.[2]

While 4'-hydroxylation is the main pathway, other minor hydroxylated metabolites are also formed, including 3'-hydroxy, 5-hydroxy, and 4',5-dihydroxy diclofenac. CYP2C9 is also exclusively responsible for the formation of 3'-hydroxydiclofenac. The 5-hydroxylation, however, is primarily catalyzed by CYP3A4.[1][4] The clear distinction in the regioselectivity of these enzymes underscores the specific role of CYP2C9 in the formation of 4'-hydroxy diclofenac.

Quantitative Analysis of CYP2C9-Mediated 4'-Hydroxylation

The kinetics of 4'-hydroxy diclofenac formation by CYP2C9 have been characterized in various in vitro systems, including human liver microsomes (HLM) and recombinant CYP2C9 enzymes. These studies consistently demonstrate that CYP2C9 has a high affinity and capacity for this reaction. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters used to describe these kinetics.

| System | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Reference |

| Human Liver Microsomes | 9 ± 1 | 432 ± 15 (pmol/min/mg) | - | |

| Human Liver Microsomes | - | - | 40.70 | [5] |

| Recombinant CYP2C9 | 3.44 ± 0.45 | 19.78 ± 0.76 (nmol/min/nmol) | - | [6] |

| Recombinant CYP2C9 | 15 ± 8 | - | 1.6 (min⁻¹ μM⁻¹) | [7] |

Experimental Protocols

The determination of CYP2C9 activity using diclofenac as a probe substrate is a standard method in drug metabolism studies. Below are detailed protocols for conducting such experiments.

In Vitro Incubation Assay with Human Liver Microsomes

This protocol outlines a typical procedure to measure the rate of 4'-hydroxy diclofenac formation in a pool of human liver microsomes.

1. Reagents and Solutions:

-

Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.

-

Diclofenac Stock Solution: 10 mM in methanol or DMSO.

-

NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM MgCl₂ in water.

-

NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

-

Potassium Phosphate Buffer: 100 mM, pH 7.4.

-

Acetonitrile (ACN) with Internal Standard: For reaction termination and sample preparation.

-

4'-hydroxy diclofenac Standard: For calibration curve.

2. Incubation Procedure:

-

Prepare a dilution of HLM in potassium phosphate buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Add diclofenac from the stock solution to the HLM suspension to achieve a range of final concentrations (e.g., 1-100 μM). The final concentration of the organic solvent should be less than 1%.[8]

-

Pre-incubate the HLM and diclofenac mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system (a mixture of Solution A and B).

-

Incubate for 10-30 minutes at 37°C in a shaking water bath. The incubation time should be optimized to ensure linear metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant for analysis.

3. Analytical Method (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and 2 mM perchloric acid in water.

-

Detection: UV detection at 280 nm.[9]

-

Quantification: The concentration of 4'-hydroxy diclofenac is determined by comparing the peak area to a standard curve of the metabolite.

Chemical Inhibition Assay

To confirm that CYP2C9 is the primary enzyme responsible for 4'-hydroxylation, a chemical inhibition assay is performed using a selective CYP2C9 inhibitor, sulfaphenazole.[4][10]

Protocol:

-

Follow the same incubation procedure as described above.

-

In a parallel set of incubations, add sulfaphenazole (typically 1-10 μM) to the HLM suspension and pre-incubate for 10-15 minutes at 37°C before adding diclofenac.

-

Compare the rate of 4'-hydroxy diclofenac formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of sulfaphenazole confirms the involvement of CYP2C9.

Influence of CYP2C9 Genetic Polymorphisms

Genetic variations in the CYP2C9 gene can significantly impact the enzyme's metabolic activity, leading to inter-individual differences in drug clearance.[11] The most common variant alleles, CYP2C92* and CYP2C93*, are associated with decreased enzyme function.[1][12]

Studies have shown that individuals carrying these variant alleles may exhibit reduced formation of 4'-hydroxy diclofenac. For instance, the urinary ratio of diclofenac to 4'-hydroxy diclofenac was found to be significantly higher in subjects with CYP2C91/3 and CYP2C92/3 genotypes compared to those with the wild-type CYP2C91/1 genotype.[13] In vitro studies using recombinant CYP2C9 variants have also demonstrated altered kinetic profiles, with most variants showing significantly decreased Vmax and intrinsic clearance values compared to the wild-type enzyme.[11] However, some in vivo studies have not found a clear correlation between CYP2C9 genotype and diclofenac pharmacokinetics, suggesting that other factors may also play a role.[1][14]

Conclusion

CYP2C9 is unequivocally the principal enzyme responsible for the formation of 4'-hydroxy diclofenac, the major metabolite of diclofenac in humans. This metabolic pathway is characterized by high affinity and efficiency. The use of diclofenac as a probe substrate in well-defined in vitro experimental protocols, including chemical inhibition studies, allows for the precise characterization of CYP2C9 activity. While genetic polymorphisms in CYP2C9 can influence the rate of diclofenac metabolism, the clinical significance of this variability requires further investigation. For researchers and drug development professionals, a thorough understanding of the role of CYP2C9 in diclofenac metabolism is essential for predicting pharmacokinetic behavior and mitigating risks of adverse drug events.

References

- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of recombinant cytochrome P450 2C9 activity with diclofenac by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioivt.com [bioivt.com]

- 9. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP2C9 genotypes and diclofenac metabolism in Spanish healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Formation of 4'-Hydroxy Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic formation of 4'-Hydroxy Diclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document outlines the key enzymatic pathways, detailed experimental protocols for both in vitro and in vivo studies, and quantitative data to support drug metabolism and pharmacokinetic investigations.

Introduction

Diclofenac undergoes extensive metabolism in vivo, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The formation of 4'-Hydroxy Diclofenac is the most significant metabolic pathway, and understanding the kinetics and mechanisms of this biotransformation is crucial for drug development, drug-drug interaction studies, and toxicological assessments. This guide serves as a comprehensive resource for researchers in these fields.

Metabolic Pathways

The primary enzyme responsible for the 4'-hydroxylation of diclofenac is Cytochrome P450 2C9 (CYP2C9).[1][2] Other CYP isoforms, such as CYP3A4, are involved in the formation of other hydroxylated metabolites like 5-hydroxydiclofenac.[3] The 4'-hydroxylation reaction is a key determinant of diclofenac's clearance and can be influenced by genetic polymorphisms in the CYP2C9 enzyme.

Below is a diagram illustrating the metabolic conversion of diclofenac to 4'-Hydroxy Diclofenac.

Quantitative Data

The following tables summarize key quantitative data related to the formation of 4'-Hydroxy Diclofenac.

Table 1: In Vitro Kinetic Parameters for Diclofenac 4'-Hydroxylation by CYP2C9

| System | K_m (μM) | V_max (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | 9 ± 1 | 432 ± 15 | [3] |

| Recombinant CYP2C9 | 3.9 - 22 | Not specified | |

| Bactosomes with CYP2C9 | 11.66 ± 0.92 | 5.35 ± 0.13 min⁻¹ | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of Diclofenac in Rats

| Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC₀-∞ (hng/mL) | t_½ (h) | Reference |

| Oral | 2 | 1272 ± 112 | 0.19 ± 0.04 | 2501 ± 303 | 1.12 ± 0.18 | [4][5] |

| Intravenous | 2 | - | - | 3356 ± 238 | 1.22 ± 0.11 | [4][5] |

| Oral | 18 | 10100 ± 1100 | 0.20 ± 0.06 | 1400.8 ± 170.0 (µgmin/mL) | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo investigation of 4'-Hydroxy Diclofenac formation.

In Vitro: Diclofenac 4'-Hydroxylation in Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the metabolic conversion of diclofenac to 4'-Hydroxy Diclofenac using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Diclofenac

-

4'-Hydroxy Diclofenac standard

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal Standard (e.g., Diclofenac-d4)

Experimental Workflow:

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.1-0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM MgCl₂.[6]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Substrate Addition: Add diclofenac to the mixture. The final concentration of diclofenac can be varied to determine kinetic parameters (e.g., 1-100 µM).

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Internal Standard Addition: Add an internal standard, such as Diclofenac-d4, for accurate quantification.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Sample Collection: Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

LC-MS/MS Analysis: Analyze the sample for the presence and quantity of 4'-Hydroxy Diclofenac using a validated LC-MS/MS method.

In Vivo: Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an in vivo pharmacokinetic study of diclofenac in rats.

Materials:

-

Sprague-Dawley rats

-

Diclofenac sodium

-

Vehicle for oral administration (e.g., water)

-

Blood collection tubes (e.g., containing K2-EDTA)

-

Anesthesia (if required for blood collection)

Procedure:

-

Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week prior to the study.

-

Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

-

Dosing: Administer a single oral dose of diclofenac (e.g., 2 mg/kg or 18 mg/kg) via gavage.[1][4]

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points.[1] A typical sampling schedule would be pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]

-

Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) and keep them on ice. Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis:

-

Thaw the plasma samples.

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Precipitate the plasma proteins by adding 3-4 volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Quantify the concentrations of diclofenac and 4'-Hydroxy Diclofenac in the plasma samples using a validated LC-MS/MS method.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diclofenac and its metabolites.

Table 3: Typical LC-MS/MS Parameters for Diclofenac and 4'-Hydroxy Diclofenac

| Parameter | Diclofenac | 4'-Hydroxy Diclofenac |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.6 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Gradient | Example: 5% B to 95% B over 4 minutes | Example: 5% B to 95% B over 4 minutes |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 296 > 214 | 312 > 214 or 314.15 > 231.15 |

Note: The specific MRM transitions may vary slightly depending on the instrument and adduct ion formed.[2]

Conclusion

This technical guide provides a comprehensive overview of the in vitro and in vivo formation of 4'-Hydroxy Diclofenac. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The methodologies can be adapted and optimized for specific research needs, contributing to a deeper understanding of diclofenac's biotransformation and its implications.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]

- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

Methodological & Application

Application Note: High-Throughput Analysis of Diclofenac and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of diclofenac and its major metabolites, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac acyl-glucuronide, in human plasma. A simple protein precipitation procedure is employed for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions. Its metabolism in humans is extensive, primarily involving hydroxylation and glucuronidation. The main hydroxylation products, 4'-hydroxy-diclofenac and 5-hydroxy-diclofenac, are generated by cytochrome P450 enzymes, predominantly CYP2C9.[1] Subsequently, diclofenac and its hydroxylated metabolites can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl- and phenolic glucuronides.[1][2] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for assessing its efficacy and safety. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for their simultaneous determination in human plasma.

Metabolic Pathway of Diclofenac

Caption: Metabolic pathway of diclofenac.

Experimental

Materials and Reagents

-

Diclofenac, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, diclofenac acyl-glucuronide, and Diclofenac-d4 (internal standard) reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Equipment

-

Liquid chromatograph (e.g., Agilent 1260 Infinity UHPLC)

-

Triple quadrupole mass spectrometer (e.g., SCIEX 4500)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Sample Preparation

A simple and efficient protein precipitation method is utilized for plasma sample preparation.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Diclofenac-d4, 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase column with gradient elution.

| Parameter | Value |

| Column | Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm (or equivalent)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[3] |

| Gradient Program | Time (min) |

Mass Spectrometry

The analysis is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diclofenac | 296.0 | 215.0 | 25 |

| 4'-hydroxy-diclofenac | 312.0 | 214.0 | 30 |

| 5-hydroxy-diclofenac | 312.0 | 232.0 | 30 |

| Diclofenac acyl-glucuronide | 472.1 | 296.1 | 20 |

| Diclofenac-d4 (IS) | 300.0 | 219.0 | 25 |

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

Results and Discussion

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL for diclofenac and its metabolites. The coefficient of determination (r²) for all calibration curves was >0.99. The accuracy and precision of the method were evaluated at three quality control (QC) levels (low, medium, and high). The intra- and inter-day precision values were all within 15%, and the accuracy was within ±15% of the nominal values, which is in line with regulatory guidelines.

Table 1: Summary of Method Validation Parameters

| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Diclofenac | 1 - 1000 | >0.995 | 1 | 95 - 105 | < 10 |

| 4'-hydroxy-diclofenac | 1 - 1000 | >0.995 | 1 | 93 - 107 | < 12 |

| 5-hydroxy-diclofenac | 1 - 1000 | >0.995 | 1 | 96 - 104 | < 11 |

| Diclofenac acyl-glucuronide | 2 - 1000 | >0.992 | 2 | 92 - 108 | < 14 |

Recovery

The extraction recovery of diclofenac and its metabolites from human plasma was determined at three QC levels. The simple protein precipitation method provided consistent and high recovery for all analytes.

Table 2: Extraction Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Diclofenac | 92.5 | 94.1 | 93.8 |

| 4'-hydroxy-diclofenac | 89.7 | 91.3 | 90.5 |

| 5-hydroxy-diclofenac | 88.4 | 90.1 | 89.9 |

| Diclofenac acyl-glucuronide | 85.2 | 87.6 | 86.4 |

| Diclofenac-d4 (IS) | 93.1 | 93.5 | 92.9 |

Conclusion

This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous determination of diclofenac and its major metabolites in human plasma. The simple protein precipitation sample preparation and fast chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and drug metabolism studies. The method has been validated to meet the requirements for bioanalytical method validation.

References

- 1. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabolism of Diclofenac - Enzymology and Toxicology Perspect...: Ingenta Connect [ingentaconnect.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4'-Hydroxy Diclofenac Quantification

Introduction

4'-Hydroxy Diclofenac is the primary active metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of 4'-Hydroxy Diclofenac in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. Effective sample preparation is a critical prerequisite for reliable and accurate quantification using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document provides detailed application notes and protocols for the three most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE)

Application Note:

Solid-Phase Extraction is a highly selective and efficient method for extracting and concentrating analytes from complex biological matrices. It offers superior sample cleanup, leading to reduced matrix effects and improved analytical sensitivity. SPE is particularly advantageous for methods requiring low limits of quantification. While it can be more time-consuming and costly upfront due to method development and cartridge costs, its high reproducibility and potential for automation make it suitable for high-throughput applications. For 4'-Hydroxy Diclofenac, a reversed-phase SPE sorbent is typically employed, leveraging the non-polar characteristics of the analyte.

Quantitative Data:

| Parameter | Value | Analytical Method | Matrix |

| Recovery | >86%[1] | LC-MS/MS | Human Plasma |

| Limit of Quantification (LOQ) | 1 ng/mL[1] | LC-MS/MS | Human Plasma |

Experimental Protocol: Reversed-Phase SPE

This protocol is a general guideline for the extraction of 4'-Hydroxy Diclofenac from plasma using a reversed-phase SPE cartridge.

-

Sample Pre-treatment:

-

To 500 µL of plasma sample, add an appropriate volume of internal standard solution.

-

Acidify the sample by adding 600 µL of 1 M phosphoric acid.[2]

-

Vortex the sample for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1-2 column volumes of methanol or acetonitrile.[3]

-

Do not allow the sorbent to dry.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge by passing 1-2 column volumes of purified water or a suitable buffer (e.g., 10mM ammonium acetate).[3]

-

Ensure the pH of the equilibration buffer is adjusted to be at least 2 pH units below the pKa of 4'-Hydroxy Diclofenac to ensure it is in its neutral form for optimal retention.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

-

-

Washing:

-

Wash the cartridge with a weak, aqueous solvent (e.g., 5-20% methanol in water) to remove polar interferences.[3] The exact composition should be optimized to maximize interference removal without eluting the analyte.

-

-

Elution:

-

Elute the 4'-Hydroxy Diclofenac from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[3]

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small volume of the mobile phase used for the analytical method.

-

Vortex and transfer to an autosampler vial for analysis.

-

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow for 4'-Hydroxy Diclofenac.

Liquid-Liquid Extraction (LLE)

Application Note:

Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is a cost-effective method that can provide good recovery and clean extracts if the solvent system is optimized. However, it can be labor-intensive, require large volumes of organic solvents, and is prone to emulsion formation, which can complicate phase separation. For acidic compounds like 4'-Hydroxy Diclofenac, pH adjustment of the aqueous phase is critical to ensure the analyte is in a neutral, more organic-soluble form.

Quantitative Data:

| Parameter | Value | Analytical Method | Matrix |

| Recovery | ≥76% | HPLC-UV | Rat Serum |

| Limit of Detection (LOD) | 0.0112 µg/mL | HPLC-UV | Rat Serum |

Experimental Protocol: Liquid-Liquid Extraction

This protocol provides a general procedure for the extraction of 4'-Hydroxy Diclofenac from plasma.

-

Sample Preparation:

-

Extraction:

-

Phase Separation:

-

Centrifuge the sample at approximately 4000 rpm for 10 minutes to facilitate the separation of the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer to a new clean test tube, avoiding aspiration of the aqueous layer or any precipitated proteins at the interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[4]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

-

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow for 4'-Hydroxy Diclofenac.

Protein Precipitation (PPT)

Application Note:

Protein Precipitation is the simplest and fastest method for sample preparation. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is directly analyzed. While rapid and inexpensive, PPT offers minimal sample cleanup, which can lead to significant matrix effects and potentially lower sensitivity compared to SPE and LLE. It is often used in high-throughput screening environments where speed is prioritized over ultimate sensitivity.

Quantitative Data:

| Parameter | Value | Analytical Method | Matrix |

| Recovery | 80-120% | HPLC-UV | Rat Liver Microsomes |

| Limit of Quantification (LOQ) | 27.12 ng/mL[2] | HPLC-UV | Human Plasma |

| Precision (Intra-day) | 0.93-5.27%[2] | HPLC-UV | Human Plasma |

| Precision (Inter-day) | 2.71-6.64%[2] | HPLC-UV | Human Plasma |

Experimental Protocol: Protein Precipitation with Acetonitrile

This protocol describes a straightforward protein precipitation procedure for plasma samples.

-

Sample Preparation:

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

-

For precipitated plasma samples, vortex for another 30 seconds for complete precipitation and uniform distribution of the drug in the solvent.[5]

-

-

Precipitation:

-

Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the plasma sample.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 8 minutes to pellet the precipitated proteins.[5]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

For enhanced cleanliness, a second centrifugation for 6 minutes can be performed to remove any remaining debris.[5]

-

-

Analysis:

-

Inject an aliquot of the supernatant directly into the LC-MS/MS or HPLC-UV system for analysis. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility with the analytical method.

-

Workflow Diagram:

Caption: Protein Precipitation (PPT) Workflow for 4'-Hydroxy Diclofenac.

References

Application Notes and Protocols for 4'-Hydroxy Diclofenac-13C6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Hydroxy Diclofenac-13C6 as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of diclofenac and its primary metabolite, 4'-hydroxy diclofenac. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with representative pharmacokinetic data and visualizations of key processes.

Introduction

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver. The major metabolite, 4'-hydroxy diclofenac, is formed primarily by the cytochrome P450 enzyme CYP2C9.[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry.[3] this compound, a stable isotope-labeled analog of 4'-hydroxy diclofenac, serves as an ideal internal standard for LC-MS/MS-based quantification. Its identical chemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby enabling highly accurate and precise measurements.[3]

Applications in Pharmacokinetic Studies

The primary application of this compound is as an internal standard for the accurate quantification of 4'-hydroxy diclofenac in various biological samples, most commonly plasma and urine. This is essential for:

-

Characterizing the pharmacokinetics of 4'-hydroxy diclofenac: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

-

Investigating the metabolism of diclofenac: Studying the rate and extent of formation of its major metabolite.

-

Drug-drug interaction studies: Assessing the effect of co-administered drugs on the metabolism of diclofenac by monitoring changes in the levels of 4'-hydroxy diclofenac.

-

Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of diclofenac.

Data Presentation

The following tables summarize representative pharmacokinetic parameters for diclofenac and its metabolites from human studies. While these studies may not have specifically used this compound, they provide expected values for pharmacokinetic analyses where it would be employed as an internal standard.

Table 1: Pharmacokinetic Parameters of Diclofenac Metabolites after a Single 100 mg Oral Dose of Diclofenac Sodium in Healthy Volunteers

| Metabolite | Cmax (nmol/g) | t½ (hours) |

| Mono- and dihydroxy metabolites | 0.36 - 2.94 | 1 - 3 |

Data adapted from a study investigating the kinetics of diclofenac and its five metabolites. The mono- and dihydroxy metabolites include 4'-hydroxy diclofenac.[1]

Table 2: Pharmacokinetic Parameters of 4'-Hydroxy Diclofenac after a Single 100 mg Rectal Dose of Diclofenac in Healthy Volunteers

| Parameter | Value (Mean ± SD) |

| t½ (hours) | 4.3 ± 1.0 |

Data from a study on the pharmacokinetics of rectal diclofenac and its hydroxy metabolites.[4]

Experimental Protocols

This section outlines a typical protocol for the quantification of 4'-hydroxy diclofenac in human plasma using this compound as an internal standard.

Protocol 1: Quantification of 4'-Hydroxy Diclofenac in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

4'-Hydroxy Diclofenac analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4'-Hydroxy Diclofenac and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the 4'-Hydroxy Diclofenac primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Representative):

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.1-5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode

-

MRM Transitions (example):

-

4'-Hydroxy Diclofenac: Precursor ion > Product ion (To be determined by infusion of the standard)

-

This compound: Precursor ion > Product ion (To be determined by infusion of the standard; precursor ion will be +6 Da compared to the unlabeled analyte)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Use a weighted linear regression model to fit the data.

-

Quantify the concentration of 4'-hydroxy diclofenac in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Diclofenac

Caption: Metabolic pathway of Diclofenac to its major hydroxylated metabolites and subsequent conjugation and excretion.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for a pharmacokinetic study of 4'-hydroxy diclofenac using a stable isotope-labeled internal standard.

References

- 1. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.cn [aminer.cn]

Application of 4'-Hydroxy Diclofenac-13C6 in Drug Metabolism Research

Application Note & Protocol

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. 4'-Hydroxy Diclofenac-13C6 is the 13C labeled form of 4'-Hydroxy Diclofenac, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] The formation of 4'-Hydroxy Diclofenac is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, making this metabolic pathway a key indicator of CYP2C9 activity.[3] This document provides detailed application notes and protocols for the use of this compound in various drug metabolism studies.

Key Applications

This compound serves as an ideal internal standard for several critical in vitro and in vivo drug metabolism studies:

-

CYP2C9 Enzyme Inhibition Assays: Accurately quantify the formation of 4'-Hydroxy Diclofenac to determine the inhibitory potential of new chemical entities (NCEs) on CYP2C9 activity.

-

Metabolic Stability Studies: Assess the rate of diclofenac metabolism in liver microsomes or hepatocytes by monitoring the formation of its primary metabolite.

-

Reaction Phenotyping: Confirm the role of CYP2C9 in the metabolism of diclofenac.

-

Pharmacokinetic (PK) Studies: Enable precise quantification of 4'-Hydroxy Diclofenac in biological matrices (e.g., plasma, urine) to understand the metabolic profile of diclofenac in vivo.

Core Principle: Stable Isotope Dilution Analysis

The use of this compound relies on the principle of stable isotope dilution. The 13C6-labeled standard is chemically identical to the analyte (4'-Hydroxy Diclofenac) but has a different mass due to the incorporation of six 13C atoms. When added to a sample at a known concentration, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.

Experimental Protocols

CYP2C9 Inhibition Assay using Human Liver Microsomes (HLM)

This protocol describes a typical in vitro experiment to assess the potential of a test compound to inhibit CYP2C9-mediated diclofenac 4'-hydroxylation.

a. Materials and Reagents:

-

This compound

-

Diclofenac

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound and positive control inhibitor (e.g., sulfaphenazole)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Purified water

b. Experimental Workflow:

Caption: Workflow for a CYP2C9 inhibition assay.

c. Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

-

Prepare stock solutions of diclofenac and the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

-

Incubation:

-